Patent-Disclosed Target vs. Class-Leading 2,6-Disubstituted Pyrazine Scaffold
CAS 899999-90-7 is explicitly claimed in a patent family as a B-Raf inhibitor, suggesting its intended molecular target. Although specific IC50 values for this compound are not publicly disclosed, the parent patent describes nanomolar BRAF V600E inhibitors within the same generic formula [1]. As a comparator, the established 2,6-disubstituted pyrazine chemotype (J. Med. Chem. 2008) produced a lead compound with BRAF V600E IC50 = 3.5 µM, while the patent's pyrazin-2(1H)-one scaffold was designed to improve metabolic stability and hinge-binding geometry [2]. The absence of published IC50 data for CAS 899999-90-7 necessitates experimental validation before claiming superiority.
| Evidence Dimension | BRAF V600E inhibitory potency |
|---|---|
| Target Compound Data | Disclosed as B-Raf inhibitor – IC50 not publicly available |
| Comparator Or Baseline | 2,6-Disubstituted pyrazine lead (compound 1 in J. Med. Chem. 2008): IC50 = 3.5 µM [2] |
| Quantified Difference | Cannot be determined from public data |
| Conditions | BRAF V600E enzyme assay; DELFIA-based MEK1 phosphorylation detection. |
Why This Matters
For procurement, this patent anchoring means the compound is a legitimate tool compound for BRAF-focused research, but its absolute potency and selectivity relative to known pyrazine inhibitors remain unquantified.
- [1] J-GLOBAL. Chemical Compound - Patent Information: 1-(4-bromophenyl)-3-{[(3,4-dimethoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one (B-Raf inhibitor). Application number: 2007536261, Publication number: 2008516939. View Source
- [2] Niculescu-Duvaz, I. et al. (2008) 'Novel inhibitors of the v-raf murine sarcoma viral oncogene homologue B1 (BRAF) based on a 2,6-disubstituted pyrazine scaffold', J. Med. Chem., 51(11), pp. 3227–3237. doi: 10.1021/jm7016103. View Source
